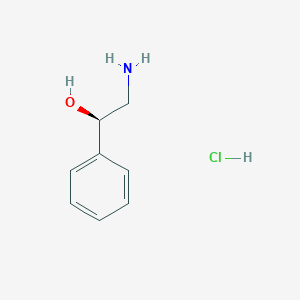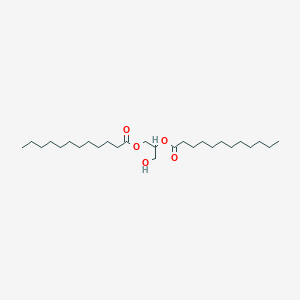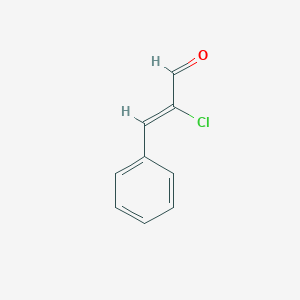
(r)-(-)-2-Amino-1-phenylethanol hcl
Descripción general
Descripción
®-(-)-2-Amino-1-phenylethanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. It is an enantiomer of 2-amino-1-phenylethanol, characterized by its specific optical rotation. This compound is often used as a building block in the synthesis of pharmaceuticals and other biologically active molecules due to its chiral nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-2-amino-1-phenylethanol hydrochloride typically involves the reduction of the corresponding ketone, 2-acetylphenylamine, using chiral catalysts or reagents to ensure the desired enantiomeric purity. One common method is the asymmetric reduction using chiral borane complexes or oxazaborolidine catalysts.
Industrial Production Methods: In industrial settings, the production of ®-(-)-2-amino-1-phenylethanol hydrochloride can be achieved through large-scale asymmetric hydrogenation processes. These processes often employ chiral phosphine ligands in combination with transition metal catalysts such as rhodium or ruthenium to achieve high enantioselectivity and yield.
Análisis De Reacciones Químicas
Types of Reactions: ®-(-)-2-Amino-1-phenylethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: 2-acetylphenylamine or 2-formylphenylamine.
Reduction: 2-phenylethylamine.
Substitution: 2-chloro-1-phenylethanol.
Aplicaciones Científicas De Investigación
®-(-)-2-Amino-1-phenylethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a resolving agent for racemic mixtures.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including beta-blockers and antidepressants.
Industry: The compound is used in the production of chiral auxiliaries and ligands for asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of ®-(-)-2-amino-1-phenylethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or bind to receptors with high specificity, leading to the desired biological effects. The pathways involved often include the modulation of neurotransmitter levels or the inhibition of specific enzymatic activities.
Comparación Con Compuestos Similares
(S)-(+)-2-Amino-1-phenylethanol: The enantiomer of ®-(-)-2-amino-1-phenylethanol, which has different optical rotation and potentially different biological activities.
2-Amino-2-phenylethanol: A structural isomer with the amino group on the second carbon, leading to different chemical properties and reactivity.
2-Phenylethanol: Lacks the amino group, resulting in different applications and reactivity.
Uniqueness: ®-(-)-2-Amino-1-phenylethanol hydrochloride is unique due to its chiral nature, which imparts specific biological activities and makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals. Its ability to interact with chiral receptors and enzymes with high specificity sets it apart from its achiral or differently substituted counterparts.
Propiedades
IUPAC Name |
(1R)-2-amino-1-phenylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYDEDCMIQAOCT-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481694 | |
| Record name | (r)-(-)-2-amino-1-phenylethanol hcl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18867-43-1 | |
| Record name | (r)-(-)-2-amino-1-phenylethanol hcl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-2-amino-1-phenylethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea](/img/structure/B98609.png)









![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)

